N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[[4-ethyl-5-(2-hydroxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide -

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[[4-ethyl-5-(2-hydroxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

Catalog Number: EVT-5067673
CAS Number:
Molecular Formula: C21H21N5O2S2
Molecular Weight: 439.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound is a 3,4,5-trisubstituted 1,2,4-triazole derivative synthesized and evaluated for its antimicrobial activity. It exhibited significant antimicrobial activity, particularly against specific bacteria and fungi. []
  • Relevance: This compound shares the core 1,2,4-triazole ring structure with N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. Additionally, both compounds possess a thioacetamide group attached to the triazole ring. These shared structural features categorize them within a similar chemical class. [] -
  • Compound Description: Similar to the previous compound, this is another 3,4,5-trisubstituted 1,2,4-triazole derivative synthesized and assessed for its antimicrobial potential. It also displayed notable activity against certain bacteria and fungi. []
  • Relevance: This compound exhibits a high degree of structural similarity to both N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide and the previous compound. It features the same core 1,2,4-triazole ring system with a thioacetamide substituent, differing only in the specific substituents on the benzothiazole ring. This close structural resemblance places it within the same chemical class. [] -
  • Relevance: The structural similarity between this compound and N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is evident in their shared core structure. Both possess a 1,2,4-triazole ring substituted with an ethyl group at the 4-position and a thioacetamide group at the 3-position. The primary difference lies in the substituent at the 5-position of the triazole ring and the N-substituent of the acetamide group. [] -
  • Compound Description: This compound belongs to the same series of N-aryl 2-{[5-(naphthalen-1-ylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide compounds as the previous one, designed for potential α‐glucosidase inhibition. What sets this derivative apart is its 3-hydroxy substitution on the N-phenylacetamide moiety. Notably, it demonstrated higher α‐glucosidase inhibitory potential (IC50 = 158.4 ± 3.4 μM) than acarbose (IC50 = 351.3 ± 1.8 μM), the positive control. []
  • Relevance: Similar to the previous compound, this derivative shares the core 1,2,4-triazole ring structure, the ethyl group at the 4-position, and the thioacetamide group at the 3-position with N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. The differences are mainly found in the substituent at the 5-position of the triazole ring and the N-substituent of the acetamide group. [] -
  • Compound Description: This compound is a triazole derivative synthesized and investigated for its antimicrobial activity. Its synthesis involved reacting 2-chloro-N-(benzothiazole-2-yl)acetamide with 4-amino-5-(2-cyclohexylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-thione. []
  • Relevance: This compound and N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide share the fundamental 1,2,4-triazole ring system and a thioacetamide group at the 3-position of the triazole. This structural resemblance highlights their shared chemical features. [] -
  • Compound Description: This compound is another triazole derivative assessed for antimicrobial activity. It was synthesized by reacting 2-chloro-N-(benzothiazole-2-yl)acetamide with 4-amino-5-[2-(4-hydroxyphenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-thione. []
  • Relevance: Like the previous compound, this derivative shares the 1,2,4-triazole ring and the 3-thioacetamide group with N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. The structural similarities underscore their connection within a broader chemical family. [] -
  • Compound Description: Identified as 'Hit-1' in a pharmacophore-based virtual screening study, this compound demonstrated potential as an FGFR-1 inhibitor. It exhibited a favorable LibDock score and binding affinity score (-PLP1) when docked with the FGFR-1 receptor. []
  • Relevance: This compound and N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide share the core 1,2,4-triazole ring structure and a thioacetamide group at the 3-position of the triazole. This structural similarity, particularly within the core scaffold, links them chemically. [] -
  • Compound Description: This compound, labeled as 'AM31', was predicted to be a potent reverse transcriptase inhibitor based on its binding affinity and inhibition constant (KI) in a computational ligand docking study. []
  • Relevance: This compound shares a close structural resemblance with N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide, particularly within their core structure. Both compounds feature a 1,2,4-triazole ring substituted with a 2-hydroxyphenyl group at the 5-position and a thioacetamide group at the 3-position. The primary difference lies in the substituents on the acetamide nitrogen and the 4-position of the triazole ring. [] -
  • Compound Description: Identified as 'AM33' in the same computational study, this compound also showed promise as a potent reverse transcriptase inhibitor due to its significant binding affinity to the enzyme. []
  • Relevance: This compound shares a high degree of structural similarity with N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide, mirroring the previous compound's structural features. It exhibits the same core 1,2,4-triazole ring with a 2-hydroxyphenyl group at the 5-position and a thioacetamide group at the 3-position. The key distinction lies in the substituents on the acetamide nitrogen and the 4-position of the triazole ring. [] -
  • Compound Description: Designated as 'AM34', this compound emerged as another potential reverse transcriptase inhibitor in the computational ligand docking analysis, displaying a strong binding affinity to the enzyme. []
  • Relevance: This compound exhibits a striking structural similarity to N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide, closely resembling the structural features of the previous two compounds. It possesses the identical core 1,2,4-triazole ring, the 2-hydroxyphenyl group at the 5-position, and the thioacetamide group at the 3-position. The only variations lie in the substituents attached to the acetamide nitrogen and the 4-position of the triazole ring. [] -

Properties

Product Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[[4-ethyl-5-(2-hydroxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[[4-ethyl-5-(2-hydroxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

Molecular Formula

C21H21N5O2S2

Molecular Weight

439.6 g/mol

InChI

InChI=1S/C21H21N5O2S2/c1-2-26-19(14-8-3-5-9-16(14)27)24-25-21(26)29-12-18(28)23-20-15(11-22)13-7-4-6-10-17(13)30-20/h3,5,8-9,27H,2,4,6-7,10,12H2,1H3,(H,23,28)

InChI Key

KXMHDEVXRPVYCQ-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C3=C(S2)CCCC3)C#N)C4=CC=CC=C4O

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C3=C(S2)CCCC3)C#N)C4=CC=CC=C4O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.